![molecular formula C10H11NO4 B12566728 Glycine, N-[4-(hydroxymethyl)benzoyl]- CAS No. 264618-14-6](/img/structure/B12566728.png)
Glycine, N-[4-(hydroxymethyl)benzoyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-[4-(hydroxymethyl)benzoyl]- is a derivative of glycine, an amino acid that plays a crucial role in various metabolic functions. This compound is characterized by the presence of a benzoyl group attached to the nitrogen atom of glycine, with a hydroxymethyl group on the benzoyl ring. It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[4-(hydroxymethyl)benzoyl]- typically involves the acylation of glycine with benzoyl chloride in the presence of a base. The reaction proceeds as follows:
- Dissolve glycine in a 10% sodium hydroxide solution.
- Add benzoyl chloride to the solution and shake vigorously until the smell of benzoyl chloride is no longer detectable.
- Acidify the mixture with a few drops of concentrated hydrochloric acid.
- Filter the product, wash with water, and recrystallize from boiling water with a little decolorizing charcoal .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, N-[4-(hydroxymethyl)benzoyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of Glycine, N-[4-(carboxyl)benzoyl]-.
Reduction: Formation of Glycine, N-[4-(benzyl)benzoyl]-.
Substitution: Formation of various substituted benzoyl glycine derivatives.
Wissenschaftliche Forschungsanwendungen
Glycine, N-[4-(hydroxymethyl)benzoyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential anticonvulsant activity and other therapeutic effects
Wirkmechanismus
The mechanism of action of Glycine, N-[4-(hydroxymethyl)benzoyl]- involves its interaction with various molecular targets and pathways. It acts as an inhibitor of certain enzymes and can modulate the activity of neurotransmitter receptors. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hippuric Acid (N-benzoylglycine): Similar structure but lacks the hydroxymethyl group.
N-(benzoyl)glycinanilide derivatives: Similar structure with an anilide group instead of the hydroxymethyl group.
Uniqueness
Glycine, N-[4-(hydroxymethyl)benzoyl]- is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
264618-14-6 |
|---|---|
Molekularformel |
C10H11NO4 |
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
2-[[4-(hydroxymethyl)benzoyl]amino]acetic acid |
InChI |
InChI=1S/C10H11NO4/c12-6-7-1-3-8(4-2-7)10(15)11-5-9(13)14/h1-4,12H,5-6H2,(H,11,15)(H,13,14) |
InChI-Schlüssel |
PUGNMJQWASGYRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CO)C(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


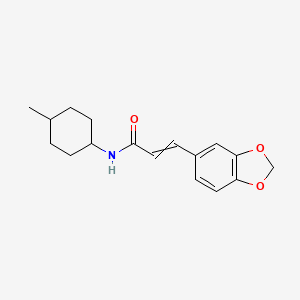
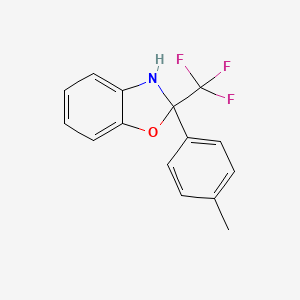
![N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B12566671.png)
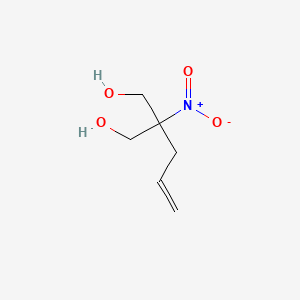
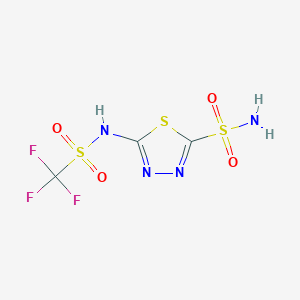
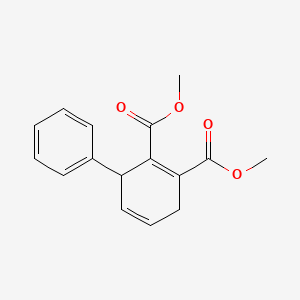
![4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile](/img/structure/B12566693.png)
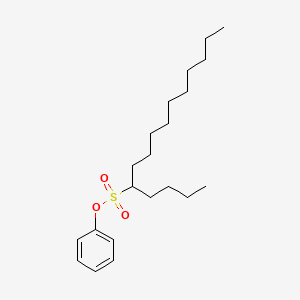
![1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]-](/img/structure/B12566698.png)
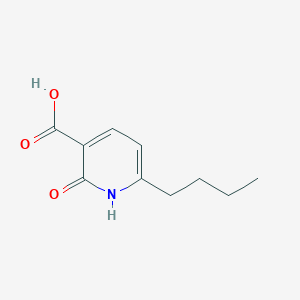
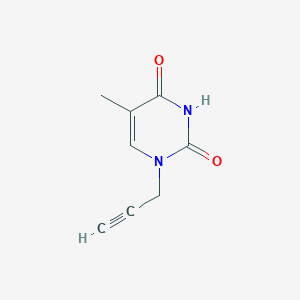
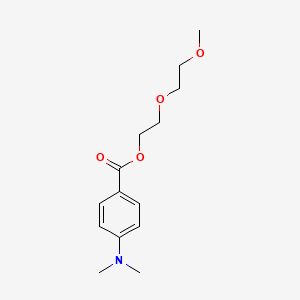
![Benzene, 1-chloro-2-[(S)-methylsulfinyl]-](/img/structure/B12566727.png)
![Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane](/img/structure/B12566732.png)
